Calcitonin eel is sourced from the thyroid glands of eels, specifically harvested for its biological activity. The classification of calcitonin eel falls under the category of polypeptide hormones, which are characterized by their amino acid sequences and biological functions. It is recognized for its therapeutic potential in treating conditions associated with elevated calcium levels, such as osteoporosis and Paget's disease.
The synthesis of calcitonin eel involves several methods, including conventional solution synthesis and more advanced techniques like chemo-enzymatic synthesis.
Historically, calcitonin eel was synthesized through a solution method where the amino acids were sequentially added to form the peptide chain. This method typically requires careful control of reaction conditions such as pH, temperature, and reaction time to ensure proper folding and disulfide bond formation.
Recent advancements have introduced chemo-enzymatic methods that enhance the efficiency of synthesis. For instance, researchers have developed N-glycosylated derivatives of eel calcitonin using enzymatic processes that allow for more complex modifications while maintaining biological activity. These methods often involve:
The molecular structure of calcitonin eel consists of a chain of 32 amino acids with a specific sequence that determines its biological function. The structure includes two disulfide bonds that are crucial for maintaining its three-dimensional conformation.
Calcitonin eel participates in various biochemical reactions primarily related to calcium metabolism.
The mechanism of action of calcitonin eel involves several key steps:
Calcitonin eel exhibits several notable physical and chemical properties:
Calcitonin eel has several scientific and clinical applications:
Eel calcitonin is a 32-amino acid peptide characterized by a conserved N-terminal disulfide bridge (Cys¹–Cys⁷) and a C-terminal proline amide (Table 1). Its primary structure diverges significantly from human and salmon CT at key positions: eCT features Thr⁸, Asp¹⁵, Arg¹⁸, Ala²², and Pro³²-NH₂, while salmon CT (sCT) contains Ser⁸, Glu¹⁵, Lys¹⁸, Val²², and Pro³²-NH₂ [1] [6]. Phylogenetic analyses reveal that teleost/avian calcitonins (eel, salmon, chicken) form a cluster distinct from human/rodent and artiodactyl groups, correlating with their enhanced hypocalcemic potency [6] [10]. This evolutionary conservation underscores the optimization of teleost CTs for high-affinity receptor engagement.
Table 1: Comparative Primary Structures of Calcitonin Peptides
Species | Amino Acid Sequence (Positions 1–32) | Key Variable Residues |
---|---|---|
Eel | Cys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Thr⁸-Leu-Arg-Lys-Leu-Leu-Gln-Asp¹⁵-Lys-Arg¹⁸-Phe-Asn-Phe-Ala²²-His-Arg-Thr-Ser-Gly-Met-Gly-Phe-Gly-Pro³²-NH₂ | Thr⁸, Asp¹⁵, Arg¹⁸, Ala²² |
Salmon | Cys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Ser⁸-Val-Leu-Ser-Gln-Gln-Leu-Glu¹⁵-His-Lys¹⁸-Leu-Gln-Thr-Val²²-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro³²-NH₂ | Ser⁸, Glu¹⁵, Lys¹⁸, Val²² |
Human | Cys¹-Gly-Asn-Leu-Ser-Thr-Cys⁷-Met⁸-Leu-Gly-Thr-Tyr-Thr-Gln-Asp¹⁵-Asp-Phe¹⁸-Asn-Lys-Phe-His²²-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro³²-NH₂ | Met⁸, Asp¹⁵, Phe¹⁸, His²² |
The C-terminal region (residues 22–32) governs eCT’s affinity for the calcitonin receptor (CTR), with Pro³²-NH₂ being indispensable for bioactivity. Mutagenesis studies demonstrate that eCT(22–32) fragments lacking Pro³² exhibit >90% loss of receptor binding [4] [9]. Within this domain:
N-terminal residues modulate signaling specificity:
Table 2: Functional Impact of Key eCT Residues
Residue | Domain | Function | Consequence of Mutation |
---|---|---|---|
Cys¹–Cys⁷ | N-terminal | Disulfide bridge | Loss of structural stability → >95% activity loss |
Thr⁸ | N-terminal | TM1/TM3 interaction | Ala: ↓65% cAMP signaling |
Arg¹⁸ | Mid-region | Electrostatic binding | Glu: ↓50% CTR affinity |
Ala²² | C-terminal | Hydrophobic packing | Val: ↓30% binding kinetics |
Pro³²-NH₂ | C-terminal | Receptor anchoring | Free acid: Near-complete inactivation |
Eel CT adopts an amphiphilic α-helical conformation spanning residues Leu⁹–Arg¹⁸, with hydrophilic (Arg¹⁸, Asp¹⁵) and hydrophobic (Leu⁹, Leu¹⁶) faces. This domain drives:
Comparative analyses show eel CT’s helix exhibits higher hydrophobicity than human CT (70% vs. 45% nonpolar residues), correlating with its prolonged inhibition of osteoclast activity (>6 hours vs. 2 hours for human CT) [1] [10].
The Cys¹–Cys⁷ disulfide bond constrains the N-terminal loop (residues 1–7), which is essential for structural integrity. Biochemical studies demonstrate:
Mutagenesis of Cys¹ or Cys⁷ to Ala abrogates binding to both CTR and CTR-RAMP complexes (AMY receptors), confirming the disulfide’s universal role in calcitonin family receptor engagement [4] [9].
Table 3: Disulfide Bridge Contributions to eCT Function
Property | Disulfide-Intact eCT | Disulfide-Reduced eCT |
---|---|---|
Serum Half-life | ~45 min | <5 min |
Receptor Binding (KD) | 0.8 nM | Undetectable |
Osteoclast Inhibition | EC50 = 0.3 nM | EC50 > 300 nM |
α-Helical Content | 58% | 12% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0